molecular formula C13H18F2N2 B12115955 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- CAS No. 1152543-47-9

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-

Katalognummer: B12115955
CAS-Nummer: 1152543-47-9
Molekulargewicht: 240.29 g/mol
InChI-Schlüssel: WUVKOJXLYBWORD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with an amine group and a 3,4-difluorophenyl group, making it a valuable building block in organic synthesis and pharmaceutical development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- typically involves the reaction of 4-piperidone with 3,4-difluorophenyl ethylamine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3,4-Difluorophenyl)piperidin-4-one
  • N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
  • 1-Benzyl-4-piperidone
  • N-Methyl-4-piperidone

Uniqueness

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

1152543-47-9

Molekularformel

C13H18F2N2

Molekulargewicht

240.29 g/mol

IUPAC-Name

1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-amine

InChI

InChI=1S/C13H18F2N2/c1-9(17-6-4-11(16)5-7-17)10-2-3-12(14)13(15)8-10/h2-3,8-9,11H,4-7,16H2,1H3

InChI-Schlüssel

WUVKOJXLYBWORD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)F)F)N2CCC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.